5-Nitrofluorescein diacetate

Description

The exact mass of the compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitrofluorescein diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrofluorescein diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

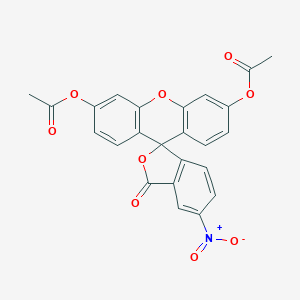

Structure

3D Structure

Properties

IUPAC Name |

(6'-acetyloxy-5-nitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)24(19)18-6-3-14(25(29)30)9-17(18)23(28)34-24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPPOWMXCZRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065829 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14926-29-5 | |

| Record name | 3′,6′-Bis(acetyloxy)-5-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14926-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014926295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[isobenzofuran-1(3h),9'-[9h]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitrofluorescein Diacetate: A Fluorogenic Probe for Esterase Activity

This guide provides a comprehensive technical overview of 5-Nitrofluorescein diacetate (5-NFD), a fluorogenic substrate with significant applications in biochemistry, cell biology, and drug discovery. We will delve into its core mechanism, physicochemical properties, and provide field-proven protocols for its effective use in the quantitative assessment of esterase and lipase activity.

Introduction: Beyond a Simple Dye Intermediate

5-Nitrofluorescein diacetate is a pale yellow solid primarily known as a key intermediate in the chemical synthesis of other vital fluorescent markers, such as 5-aminofluorescein and fluorescein 5-isothiocyanate (FITC).[1][2][3] However, its utility extends far beyond its role as a precursor. The core of its functionality lies in its structure: a fluorescein molecule rendered non-fluorescent and cell-permeable by the addition of two acetate groups.[1][4] This design allows 5-NFD to serve as a powerful tool for detecting enzymatic activity within complex biological systems.

Section 1: Physicochemical Properties

A thorough understanding of a probe's physical and chemical characteristics is paramount for designing robust and reproducible assays. Key properties of 5-Nitrofluorescein diacetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14926-29-5 | [1][3] |

| Molecular Formula | C₂₄H₁₅NO₉ | [1][3] |

| Molecular Weight | 461.38 g/mol | [1][3] |

| Appearance | Pale yellow solid | [1] |

| Solubility | DMSO, Chloroform, Dichloromethane, Methanol | [1][5][6] |

| Storage Conditions | Store at -20°C, protected from light in an amber vial | [1] |

| Melting Point | 220-229°C | [1] |

| Hydrolyzed Product | 5-Nitrofluorescein | - |

| Approx. Excitation Max | ~505 nm (of 5-Nitrofluorescein) | [3] |

| Approx. Emission Max | ~530 nm (of 5-Nitrofluorescein) | [3] |

Section 2: Principle of Action - The Fluorogenic Transformation

The functionality of 5-NFD as an enzyme substrate is based on a straightforward yet elegant mechanism of hydrolytic activation. This process can be broken down into two critical steps.

-

Cellular Uptake and Substrate Presentation : In its native diacetate form, the molecule is hydrophobic and electrically neutral, allowing it to readily permeate intact cell membranes. The acetate groups effectively "quench" the inherent fluorescence of the fluorescein core.

-

Enzymatic Cleavage : Once inside the cell or in the presence of esterolytic enzymes (such as esterases and lipases) in a solution, the two acetate groups are hydrolytically cleaved.[7][8]

-

Generation of Fluorescence : This cleavage releases the highly fluorescent molecule 5-Nitrofluorescein. This product is more polar than its precursor, leading to its retention within cells that have intact membranes. The resulting fluorescence intensity is directly proportional to the enzymatic activity.[9]

Caption: Enzymatic activation of 5-Nitrofluorescein diacetate.

The Influence of the Nitro Group: An Expert Insight

The presence of the nitro (-NO₂) group at the 5-position distinguishes this molecule from the more common fluorescein diacetate (FDA). As a strong electron-withdrawing group, the nitro substituent has two significant effects:

-

pKa Shift : It lowers the pKa of the phenolic hydroxyl groups on the fluorescein core.[10] Standard fluorescein has a pKa around 6.4, meaning it is most fluorescent at neutral to alkaline pH.[11] The lower pKa of 5-Nitrofluorescein means it can exist in its fluorescent dianionic form at a more acidic pH, which can be advantageous for assays performed under specific physiological conditions.

-

Photophysical Properties : The nitro group can promote intramolecular photoinduced electron transfer (PET), which may lead to a lower fluorescence quantum yield compared to unmodified fluorescein.[12] This is a critical consideration for instrument setup, as it may necessitate higher gain settings or more sensitive detectors.

Section 3: Applications in Scientific Research

The unique properties of 5-NFD lend it to several key applications:

-

Quantification of Enzyme Activity : Its primary use is as a fluorogenic substrate for measuring the activity of nonspecific esterases, proteases, and lipases in purified enzyme preparations, cell lysates, or even whole cells.[1]

-

Cell Viability and Metabolism : Similar to FDA, 5-NFD can be used as an indicator of metabolic activity and cell viability. Live cells with active esterases and intact membranes will accumulate the fluorescent product, while dead or metabolically inactive cells will not.[9]

-

High-Throughput Screening (HTS) : In drug development, 5-NFD can be used in HTS campaigns to screen for inhibitors or activators of specific esterases or lipases, which are important drug targets.[1]

-

Synthetic Chemistry : It remains a crucial building block for synthesizing other fluorescent probes and labels.[1][2][3]

Section 4: Experimental Protocol - Quantification of Esterase Activity in a 96-Well Plate Format

This protocol provides a robust methodology for quantifying esterase activity using 5-NFD. It is designed for a microplate reader equipped with fluorescence detection.

Causality Behind Experimental Choices

-

Solvent : DMSO is used for the stock solution due to the high solubility of 5-NFD in this organic solvent.[1] Acetone is also a viable alternative.

-

Buffer : A phosphate buffer is chosen for its buffering capacity in the neutral physiological range. The optimal pH for FDA hydrolysis assays is often cited as 7.6.[2] However, due to the lower pKa of 5-nitrofluorescein, it is crucial to perform a pH optimization curve (e.g., pH 6.5-8.0) for your specific enzyme to determine the ideal assay conditions.

-

Controls : Including proper controls is essential for a self-validating system and data integrity.

Step-by-Step Methodology

1. Reagent Preparation: a. 5-NFD Stock Solution (10 mM): Carefully weigh 4.61 mg of 5-Nitrofluorescein diacetate and dissolve it in 1 mL of high-purity DMSO. Mix thoroughly by vortexing. Store this stock solution in small aliquots at -20°C, protected from light. b. Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.6.[2] c. Enzyme/Sample Preparation: Dilute your enzyme preparation or cell lysate to the desired concentration in the Assay Buffer. Keep samples on ice. d. 5-Nitrofluorescein Standard: Prepare a 1 mM stock solution of 5-Nitrofluorescein in DMSO. From this, create a series of standards (e.g., 0 µM to 10 µM) in the Assay Buffer for generating a standard curve.

2. Assay Procedure: a. Layout Plate: Design your 96-well plate map. Use an opaque, black 96-well plate to minimize background fluorescence and light scattering. b. Add Samples/Controls: Pipette 50 µL of your diluted enzyme samples and controls (positive control with known esterase, negative control with buffer only) into the appropriate wells. c. Prepare Substrate Working Solution: Just before use, dilute the 10 mM 5-NFD stock solution in the Assay Buffer to a 2X final concentration (e.g., to 200 µM for a 100 µM final concentration). Protect from light. d. Initiate Reaction: Add 50 µL of the 2X substrate working solution to all wells, bringing the total volume to 100 µL. Mix gently by tapping the plate or using an orbital shaker for 10 seconds. e. Incubation: Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

3. Data Acquisition: a. Kinetic Measurement: Measure the fluorescence intensity every 60 seconds for 30-60 minutes. b. Instrument Settings: Set the excitation wavelength to ~490-505 nm and the emission wavelength to ~520-535 nm.[2][3] The exact optimal wavelengths should be confirmed empirically using the hydrolyzed 5-Nitrofluorescein product. c. Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light. Stop the reaction by adding 50 µL of a stopping reagent (e.g., 1 M Tris-HCl, pH 10) and then read the final fluorescence.

Caption: Workflow for a 96-well plate fluorometric esterase assay.

Section 5: Data Analysis and Interpretation

The primary data output from a kinetic assay is the rate of fluorescence increase over time (RFU/min).

-

Calculate the Reaction Rate (V₀): For each well, plot RFU versus time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear region.

-

Correct for Background: Subtract the rate of the "Substrate Auto-hydrolysis" control (see Section 6) from all other rates.

-

Quantify Activity: Use the standard curve of known 5-Nitrofluorescein concentrations to convert the corrected rate (in RFU/min) into a quantitative measure of product formation (e.g., pmol/min). This value represents the enzymatic activity.

Section 6: Trustworthiness & A Self-Validating System

To ensure the integrity of your results, the inclusion of the following controls is mandatory:

-

Substrate Auto-hydrolysis Control: Contains Assay Buffer and 5-NFD substrate but no enzyme. This measures the rate of non-enzymatic hydrolysis of the substrate, which must be subtracted from all experimental readings.

-

Sample Background Control: Contains Assay Buffer and the enzyme/sample but no 5-NFD substrate. This accounts for any intrinsic fluorescence from your sample at the measured wavelengths.

-

Positive Control: A sample containing a known, purified esterase. This validates that the assay components are working correctly.

-

Negative Control: A sample known to have no esterase activity (e.g., heat-inactivated enzyme). This ensures that the observed signal is due to active enzyme.

By rigorously applying these principles and protocols, researchers can confidently leverage 5-Nitrofluorescein diacetate as a sensitive and reliable tool for investigating the complex world of enzymatic activity.

References

-

LookChem. Cas 14926-29-5, 5-Nitrofluorescein diacetate. [Link]

- Green, V. S., Stott, D. E., & Diack, M. (2006). Assay for fluorescein diacetate hydrolytic activity: Optimization for soil samples. Soil Biology & Biochemistry, 38(4), 693–701.

- Mchedlov-Petrossyan, N. O., Pereverzev, A. Y., & Chernaya, G. B. (2001). Luminescence Properties of Nitro Derivatives of Fluorescein. Russian Journal of General Chemistry, 71(9), 1401–1409.

- Kim, H., et al. (2023). Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light. ACS Omega.

- Lavis, L. D., & Raines, R. T. (2007). Tuning the pKa of fluorescein to optimize binding assays. Analytical Biochemistry, 368(2), 145-150.

- Wojcieszyńska, D., et al. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Molecules, 23(10), 2566.

- Sarna-Boś, K., et al. (2013). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Journal of Fluorescence, 23(4), 643-651.

- Gauthier-Manuel, B., Benmouhoub, C., & Wacogne, B. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. Sensors, 24(5), 1705.

- Lavis, L. D., & Raines, R. T. (2008). Tuning the pKa of fluorescein to optimize binding assays. ACS Chemical Biology, 3(3), 142-150.

-

University of Toledo. FDA assay. [Link]

-

Raines Laboratory, University of Wisconsin-Madison. Tuning the pKa of Fluorescein to Optimize Binding Assays - Supporting Information. [Link]

- Lin, Y. P., et al. (2014). Investigation of Esterases' Activity on Fluorescein Diacetate (FDA). The Center for Energy Efficient Electronics Science (E3S).

- Chen, M. C., Chen, D. G., & Chou, P. T. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ChemPlusChem, 85(11), 2419-2432.

- Lavis, L. D., & Raines, R. T. (2007). Tuning the pK(a) of fluorescein to optimize binding assays. Analytical Biochemistry, 368(2), 145-50.

- Schnürer, J., & Rosswall, T. (1982). Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter. Applied and Environmental Microbiology, 43(6), 1256-1261.

- U.S. Patent No. US20120220787A1. (2012).

-

Wikipedia. Fluorescein diacetate hydrolysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 5. Luminescence Properties of Nitro Derivatives of Fluorescein | Semantic Scholar [semanticscholar.org]

- 6. mybiosource.com [mybiosource.com]

- 7. Spectra Viewer | Tocris Bioscience [tocris.com]

- 8. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 12. mdpi.com [mdpi.com]

5-Nitrofluorescein Diacetate: A Comprehensive Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of 5-Nitrofluorescein diacetate, a key intermediate in the synthesis of versatile fluorescent probes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this compound, emphasizing the scientific rationale behind established protocols to ensure robust and reproducible results.

Introduction: The Strategic Importance of 5-Nitrofluorescein Diacetate in Fluorescent Labeling

5-Nitrofluorescein diacetate is a non-fluorescent derivative of fluorescein that serves as a pivotal precursor in the synthesis of widely used fluorescent labels, most notably 5-aminofluorescein and fluorescein isothiocyanate (FITC).[1][2] Its diacetate groups render the molecule lipophilic, allowing for potential applications in cellular contexts, while the nitro group provides a reactive handle for conversion to an amine, which can then be further functionalized. This strategic design makes 5-Nitrofluorescein diacetate a cornerstone in the development of probes for cellular imaging, immunoassays, and other bioanalytical techniques.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Nitrofluorescein diacetate is fundamental to its effective use and manipulation in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 14926-29-5 | [1][2] |

| Molecular Formula | C₂₄H₁₅NO₉ | [1][2] |

| Molecular Weight | 461.38 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 220-229 °C | [1] |

| Boiling Point | 666.2 °C at 760 mmHg | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO, Methanol | [1] |

| Storage Temperature | -20°C, protected from light | [1] |

Synthesis and Derivatization: From Precursor to Functional Probe

The synthesis of 5-Nitrofluorescein diacetate and its subsequent conversion to functional amines is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthesis of 5-Nitrofluorescein

The journey begins with the synthesis of 5-nitrofluorescein, the direct precursor to its diacetate counterpart. A common and effective method involves the condensation of 4-nitrophthalic acid and resorcinol.

Protocol for the Synthesis of 5-Nitrofluorescein: [3][4]

-

Reaction Setup: In a reactor made inert with nitrogen, charge with methanesulfonic acid.

-

Addition of Reactants: Add 4-nitrophthalic acid to the methanesulfonic acid, maintaining a temperature between 20-25°C. Following a brief agitation, add resorcinol.

-

Heating: Cautiously heat the reaction mixture to 70°C, and then increase the temperature to 95-100°C.

-

Reaction Monitoring: Stir the mixture at 95-100°C for a minimum of 2 hours. The reaction progress can be monitored by HPLC to ensure the consumption of 4-nitrophthalic acid.

-

Quenching: Once the reaction is complete, cool the mixture to 60-70°C and quench by adding it to cold deionized water to precipitate the product.

-

Hydrolysis and Isolation: Heat the precipitate in water to hydrolyze any methanesulfonic acid esters. Isolate the solid product by filtration.

Causality: The use of methanesulfonic acid serves as both a solvent and a catalyst for the Friedel-Crafts acylation reaction between 4-nitrophthalic acid and resorcinol. The elevated temperature is necessary to drive the reaction to completion. Quenching in cold water is a critical step to precipitate the product, which has low solubility in aqueous media.

Acetylation to 5-Nitrofluorescein Diacetate

The synthesized 5-nitrofluorescein is then acetylated to form 5-Nitrofluorescein diacetate. This step is crucial for separating the 5- and 6-nitrofluorescein isomers that are often formed as a mixture during the initial condensation reaction.[5]

Protocol for Acetylation: [5]

-

Dissolution: Dissolve the crude 5-nitrofluorescein in acetic anhydride.

-

Reaction: Heat the mixture to reflux. The hydroxyl groups of the fluorescein core will be acetylated.

-

Crystallization: Upon cooling, the 5-nitrofluorescein diacetate will crystallize. The isomers can be separated by fractional crystallization from a solvent mixture such as ethanol-toluene.

Causality: Acetic anhydride is a strong acetylating agent. The acetylation of the hydroxyl groups increases the hydrophobicity of the molecule, which aids in the separation of isomers by crystallization due to differences in their crystal packing and solubility.

Reduction to 5-Aminofluorescein

The nitro group of 5-Nitrofluorescein diacetate is readily reduced to a primary amine, yielding the highly valuable 5-aminofluorescein. This amine group serves as a key functional handle for subsequent conjugation reactions.

Protocol for Reduction: [5]

-

Hydrolysis of Acetates: The diacetate groups are first hydrolyzed, typically using a base such as sodium hydroxide in methanol.[6]

-

Reduction of Nitro Group: The resulting 5-nitrofluorescein is then reduced. A clean and efficient method utilizes an aqueous solution of sodium sulfide and sodium hydrosulfide.[5]

-

Purification: The 5-aminofluorescein product can be purified by crystallization.

Causality: The use of a sodium sulfide-sodium hydrosulfide system is advantageous as it selectively reduces the nitro group without causing cleavage of the lactone ring in the fluorescein structure.[6]

Caption: Synthesis pathway of 5-Aminofluorescein from 4-Nitrophthalic Acid.

Applications in Research and Drug Development

The primary utility of 5-Nitrofluorescein diacetate lies in its role as a precursor to fluorescent labeling reagents. The resulting 5-aminofluorescein can be further modified, for example, into fluorescein isothiocyanate (FITC), which is widely used for conjugating to biomolecules.

Protein Labeling with 5-Aminofluorescein Derivatives (e.g., FITC)

A common application is the labeling of proteins, such as antibodies, for use in various immunoassays.

Step-by-Step Protocol for Antibody Labeling with FITC: [7]

-

Protein Preparation: Dissolve the antibody in a 0.1 M sodium bicarbonate buffer (pH 9.0). Amine-containing buffers like Tris should be avoided as they will compete for reaction with FITC.

-

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add the FITC solution to the antibody solution. A typical starting molar ratio is 5:1 (FITC:protein), but this should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris.

-

Purification: Remove unreacted FITC using a desalting column or dialysis.

-

Storage: Store the labeled antibody at 4°C, protected from light.

Causality: The isothiocyanate group of FITC reacts with primary amines (such as the ε-amino group of lysine residues on the surface of proteins) to form a stable thiourea bond. The alkaline pH of the reaction buffer (pH 9.0) is crucial as it deprotonates the primary amines, increasing their nucleophilicity and reactivity towards the isothiocyanate group.

Caption: General workflow for protein labeling with FITC.

Quantitative Fluorescence Properties of 5-Aminofluorescein

The utility of 5-aminofluorescein as a fluorescent marker is underscored by its photophysical properties. However, it is important to note that these properties can be highly dependent on the solvent environment.

| Property | Value (in DMSO) | Value (in Water) | Source(s) |

| Excitation Maximum (λex) | ~495 nm | ~490 nm | [8][9] |

| Emission Maximum (λem) | ~535 nm | ~520 nm | [8][9] |

| Quantum Yield (Φ) | 0.67 | 0.008 | [8] |

The significant difference in quantum yield between DMSO and water highlights the environmental sensitivity of 5-aminofluorescein's fluorescence. In aqueous solutions, the fluorescence is largely quenched.[8] This is an important consideration for experimental design.

Troubleshooting Common Issues in Fluorescent Labeling

| Problem | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive FITC (hydrolyzed) - Competing amines in buffer (e.g., Tris) - Incorrect pH | - Prepare fresh FITC solution immediately before use. - Use an amine-free buffer like sodium bicarbonate or borate. - Ensure the reaction buffer pH is between 8.5 and 9.5. |

| High Background Fluorescence | - Insufficient removal of unreacted dye | - Optimize the purification step (e.g., increase dialysis time, use a larger desalting column). |

| Precipitation of Labeled Protein | - Over-labeling of the protein | - Reduce the molar ratio of FITC to protein in the conjugation reaction. |

Safety and Handling

5-Nitrofluorescein diacetate and its derivatives should be handled with appropriate laboratory safety precautions.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

5-Nitrofluorescein diacetate is a valuable and versatile chemical intermediate. Its true power is realized through its conversion to reactive derivatives like 5-aminofluorescein and FITC, which have become indispensable tools in biological research and diagnostics. A thorough understanding of its chemical properties, synthesis, and the rationale behind its application protocols, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

Cas 14926-29-5, 5-Nitrofluorescein diacetate - LookChem. (n.d.). Retrieved from [Link]

-

Reaction paths to pure 5- and 6-aminofluorescein. Pitfalls encountered in conventional synthesis procedures - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]

- Process for the preparation of 5-/6-nitrofluorescein - Google Patents. (n.d.).

- US20120220787A1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents. (n.d.).

-

SAFETY DATA SHEET - Chem Service. (2016, January 11). Retrieved from [Link]

-

The Essential Guide to 5-Aminofluorescein: Your Source for Fluorescent Labeling Needs. (2023, October 9). Retrieved from [Link]

-

Absorption (a) and fluorescence (b) spectra of the 5′-aminofluorescein... - ResearchGate. (n.d.). Retrieved from [Link]

-

The synthesis and separation of 5-and 6-aminofluoresceins - ResearchGate. (1981, August 9). Retrieved from [Link]

-

Aminofluoresceins Versus Fluorescein: Peculiarity of Fluorescence | The Journal of Physical Chemistry A - ACS Publications. (2019, September 20). Retrieved from [Link]

-

5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (n.d.). Retrieved from [Link]

-

Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC - NIH. (2013, August 2). Retrieved from [Link]

-

Material Safety Data Sheet - 5-Nitro-2-Furaldehyde Diacetate, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

- RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents. (n.d.).

-

SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). (2016, February 19). Retrieved from [Link]

-

Tutorial: Labeling a Purified Antibody - YouTube. (2014, August 5). Retrieved from [Link]

-

5-Aminofluorescein | C20H13NO5 | CID 76845 - PubChem. (n.d.). Retrieved from [Link]

-

Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - NIH. (2020, October 29). Retrieved from [Link]

Sources

- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]

- 2. scbt.com [scbt.com]

- 3. US20120220787A1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 4. EP2396336B1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. youdobio.com [youdobio.com]

- 8. researchgate.net [researchgate.net]

- 9. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Nitrofluorescein Diacetate

This guide provides a comprehensive overview of the core mechanism, applications, and practical considerations for utilizing 5-Nitrofluorescein diacetate (5-NFD) in scientific research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to empower effective experimental design and data interpretation.

Introduction: The "Stealth" Probe for Intracellular pH

In the intricate landscape of cell biology, the ability to accurately measure intracellular pH (pHi) is paramount. Fluctuations in pHi are implicated in a vast array of cellular processes, including proliferation, apoptosis, ion transport, and multidrug resistance[1]. 5-Nitrofluorescein diacetate (5-NFD) has emerged as a powerful tool for these investigations. It functions as a prodye, or a latent fluorophore, that leverages the cell's own machinery to become an active, pH-sensitive sensor.

The core principle of 5-NFD lies in its two-stage transformation. Initially, it is a non-fluorescent and cell-permeable molecule.[2] This "stealth" characteristic is by design, allowing it to passively diffuse across the lipid bilayer of the cell membrane without the need for active transport mechanisms.[3][4][5][6] Once inside the cytosol, it is enzymatically converted into its fluorescent form, 5-nitrofluorescein (5-NF), which then reports on the local pH environment through changes in its fluorescence profile.

The Core Mechanism: A Two-Stage Transformation

The efficacy of 5-NFD as an intracellular probe is entirely dependent on a sequential, two-stage process that occurs within a viable cell. This process ensures that fluorescence is only generated inside cells with intact membranes and active metabolism.

Stage 1: Cellular Uptake and Esterase-Mediated Activation

The journey of 5-NFD begins with its passive diffusion across the cell membrane. The two acetate groups ester-linked to the fluorescein core render the molecule lipophilic and uncharged, facilitating its passage into the cell's interior.[2] This is a critical design feature; the molecule is essentially cloaked to bypass the cell's selective membrane barriers.

Once inside the cytosol, the transformation is initiated by the action of ubiquitous intracellular enzymes known as non-specific esterases.[3][4][5][7] These enzymes catalyze the hydrolysis of the acetate esters, cleaving them from the fluorescein backbone. This enzymatic action is a hallmark of metabolically active, viable cells.[8] The removal of the acetate groups is a de-quenching event, unmasking the fluorophore and transforming the molecule into the fluorescent 5-nitrofluorescein (5-NF). This resulting molecule is more polar than its diacetate precursor and is thus effectively trapped within the cell, a crucial requirement for stable and consistent measurements.[9]

The entire activation process can be visualized as follows:

Caption: Mechanism of 5-NFD uptake and activation within a viable cell.

Stage 2: The pH-Sensitive Fluorophore

The newly formed 5-nitrofluorescein is the active sensor. Like its parent compound fluorescein, its fluorescence is highly dependent on the pH of its environment.[10][11] This pH sensitivity arises from the protonation and deprotonation of the fluorophore, which exists in different ionic forms depending on the hydrogen ion concentration.[9]

At neutral to alkaline pH, the dianionic form of the fluorophore predominates, which is intensely fluorescent.[9] As the pH decreases (becomes more acidic), the molecule becomes protonated, leading to a significant decrease in fluorescence quantum yield.[9][12] This relationship between pH and fluorescence intensity is the basis for its use as a pH indicator.

The presence of the nitro group (NO₂) on the fluorescein structure modifies its electronic properties, influencing its pKa value and spectral characteristics compared to unsubstituted fluorescein.

Spectral Properties and Ratiometric Measurement

A key advantage of 5-NF and other fluorescein derivatives is the pH-dependent shift in their excitation spectra.[10] While the emission maximum remains relatively constant, the excitation maximum shifts. This property allows for ratiometric pH measurements.

By measuring the fluorescence intensity resulting from excitation at two different wavelengths—one near the isosbestic point (where absorption is pH-independent) and one at a pH-sensitive wavelength—a ratio can be calculated. This ratio is directly proportional to the pH and offers a significant advantage over single-wavelength measurements. Ratiometric analysis is more robust as it internally controls for variables such as probe concentration, cell path length, and instrument efficiency, leading to more accurate and reproducible pHi determinations.[13]

| Property | 5-Nitrofluorescein Diacetate (5-NFD) | 5-Nitrofluorescein (5-NF) |

| Fluorescence | None / Negligible | Strong, pH-dependent |

| Cell Permeability | Permeable | Trapped Intracellularly |

| Typical Ex/Em (pH > 7) | N/A | ~490 nm / ~535 nm |

| Ratiometric Excitation | N/A | ~490 nm (pH-sensitive) / ~440 nm (less pH-sensitive) |

Note: Exact wavelengths may vary slightly depending on the specific instrumentation and buffer conditions.

Experimental Protocol: Measuring Intracellular pH

This protocol provides a generalized workflow for using 5-NFD to measure pHi in adherent cells. Optimization is recommended for specific cell types and experimental conditions.

Workflow Overview

Caption: Standard experimental workflow for intracellular pH measurement using 5-NFD.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a stock solution of 5-NFD (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store desiccated and protected from light at -20°C.[14]

-

On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Cell Loading:

-

Culture adherent cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

-

Aspirate the culture medium and wash the cells once with the buffer.

-

Add the 5-NFD working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined empirically to achieve sufficient signal without causing cellular stress.

-

-

Measurement:

-

After incubation, wash the cells two to three times with the buffer to remove any extracellular probe.

-

Acquire fluorescence images or readings using a fluorescence microscope, plate reader, or flow cytometer.

-

For ratiometric imaging, sequentially excite the sample at ~440 nm and ~490 nm, collecting the emission at ~535 nm for each excitation wavelength.

-

-

In Situ Calibration (Critical for Accurate pHi Quantification):

-

To convert fluorescence ratios to absolute pH values, a calibration curve must be generated at the end of each experiment.

-

Prepare a series of high-potassium calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0).

-

Add a proton ionophore, such as Nigericin (10 µM), to these buffers. Nigericin collapses the pH gradient across the cell membrane by exchanging K⁺ for H⁺, forcing the pHi to equal the extracellular pH.[15]

-

Treat the loaded cells with each calibration buffer in sequence, measure the corresponding fluorescence ratio, and plot the ratio against the known pH to generate a standard curve.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (I₄₉₀ / I₄₄₀) for your experimental samples.

-

Use the calibration curve to interpolate the pHi values from the measured ratios.

-

Trustworthiness and Considerations

-

Esterase Activity: The rate of 5-NFD hydrolysis can vary between cell types, which may affect loading efficiency and final signal intensity.[3][4][5][6] It is essential to empirically determine the optimal loading conditions for each cell line.

-

Probe Leakage: While 5-NF is largely membrane-impermeant, some leakage can occur over time. Experiments should be conducted promptly after loading. The use of anion channel inhibitors like probenecid can sometimes mitigate this issue.

-

Phototoxicity and Photobleaching: Like all fluorophores, 5-NF is susceptible to photobleaching and can generate reactive oxygen species upon intense illumination. Use the lowest possible excitation intensity and exposure time to minimize these effects.[9]

-

Instrumental Setup: Ensure that the filter sets and dichroic mirrors in your imaging system are optimized for the excitation and emission spectra of 5-nitrofluorescein.

Conclusion

5-Nitrofluorescein diacetate provides a robust and reliable method for the dynamic measurement of intracellular pH in living cells. Its mechanism of action, which relies on passive uptake and subsequent activation by intracellular esterases, ensures that the fluorescent signal is specific to viable cells. By leveraging its pH-dependent spectral properties for ratiometric analysis, researchers can obtain quantitative and reproducible data, making 5-NFD an invaluable probe in the study of cellular physiology and pathology.

References

-

Breeuwer, P., Drocourt, J. L., Bunschoten, N., Zwietering, M. H., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614–1619. Available at: [Link]

-

ASM Journals. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Available at: [Link]

-

Semantic Scholar. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology. Available at: [Link]

-

ACS Publications. (2019). Aminofluoresceins Versus Fluorescein: Peculiarity of Fluorescence. The Journal of Physical Chemistry A. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. Available at: [Link]

-

LookChem. (n.d.). 5-Nitrofluorescein diacetate. Available at: [Link]

-

Visser, J. W., Jongeling, A. A., & Tanke, H. J. (1979). Intracellular pH-determination by fluorescence measurements. Journal of Histochemistry & Cytochemistry, 27(1), 32–35. Available at: [Link]

-

Interchim. (n.d.). Cell Meter™ Fluorimetric Intracellular pH Assay Kit. Available at: [Link]

-

Semantic Scholar. (1972). The use of fluorescein diacetate and phenosafranine for determining viability of cultured plant cells. Stain Technology. Available at: [Link]

-

ResearchGate. (n.d.). Measurement of Intracellular pH. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Available at: [Link]

-

SLS. (n.d.). Fluorescein diacetate, used as cell viability stain. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Available at: [Link]

-

ResearchGate. (n.d.). New fluorescein dyes with unusual properties: Tetra- and pentanitrofluoresceins. Available at: [Link]

-

ResearchGate. (n.d.). Luminescence Properties of Nitro Derivatives of Fluorescein. Available at: [Link]

-

Wikipedia. (n.d.). Fluorescein diacetate hydrolysis. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescent Intensity of Dye Solutions under Different pH Conditions. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. Available at: [Link]

-

PubMed. (2009). Fluorescein diacetate for determination of cell viability in tissue-engineered skin. Available at: [Link]

-

ResearchGate. (n.d.). Measurement and mode of action of fluorescein diacetate (FDA) uptake and release assay. Available at: [Link]

-

ResearchGate. (n.d.). Use of Fluorescein Diacetate (FDA) as a Single-Cell Probe of Metabolic Activity in Dinoflagellate Cultures. Available at: [Link]

-

MDPI. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Available at: [Link]

-

National Institutes of Health (NIH). (2020). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Available at: [Link]

-

Semantic Scholar. (1975). The pH dependence of fluorescein fluorescence. Journal of Luminescence. Available at: [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product | Semantic Scholar [semanticscholar.org]

- 7. toku-e.com [toku-e.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular pH-determination by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cas 14926-29-5,5-Nitrofluorescein diacetate | lookchem [lookchem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Application of 5-Nitrofluorescein Diacetate and Its Derivatives

This guide provides a comprehensive technical overview of the synthesis of 5-nitrofluorescein diacetate, a pivotal intermediate in the development of advanced fluorescent probes. We will delve into the strategic rationale behind its synthesis, the detailed methodologies for its preparation and purification, and its subsequent conversion into highly valuable derivatives for applications in research, diagnostics, and drug development.

Strategic Importance in Probe Development

Fluorescein is a cornerstone fluorophore, celebrated for its high quantum yield and photostability. However, its native structure, with two free phenolic hydroxyl groups, renders it polar and membrane-impermeant. The transformation into Fluorescein Diacetate (FDA) by acetylating these hydroxyls creates a non-fluorescent, lipophilic molecule that can freely diffuse across intact cell membranes.[1][2] Once inside a viable cell, ubiquitous intracellular esterases efficiently cleave the acetate groups, regenerating the highly fluorescent fluorescein, which, now charged, becomes trapped within the cell.[2][3] This mechanism forms the basis of numerous cell viability assays.

5-Nitrofluorescein diacetate builds upon this principle. It serves as a stable, cell-permeable precursor that is not an end-point probe itself, but rather a critical synthetic intermediate.[4][5][6][7] The strategic introduction of a nitro (-NO₂) group provides a chemical handle that can be reliably reduced to a primary amine (-NH₂). This amino group is the gateway to a vast array of functionalizations, most notably the creation of isothiocyanates for the covalent labeling of proteins and other biomolecules.

The Synthetic Pathway to 5-Nitrofluorescein Diacetate

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The overall strategy involves first creating the nitro-substituted fluorescein core and then performing the diacetylation, which critically aids in the subsequent purification of the desired isomer.

Part A: Synthesis of the 5-/6-Nitrofluorescein Isomer Mixture

The foundational step is a Friedel-Crafts-type condensation reaction between 4-nitrophthalic acid and resorcinol.[8][9] This reaction invariably produces a mixture of two structural isomers: 5-nitrofluorescein and 6-nitrofluorescein, due to the two possible orientations of the nitrophthalic acid relative to the resorcinol moieties.

While early methods involved high-temperature thermal condensation, a more controlled and efficient approach utilizes methanesulfonic acid as both a solvent and a dehydrating catalyst.[8][10] This allows the reaction to proceed at a significantly lower temperature (typically 95-100°C), minimizing charring and side-product formation. The acid protonates the carbonyl groups of the phthalic acid, activating them for electrophilic attack on the electron-rich resorcinol rings.

Part B: Diacetylation and Isomeric Separation

Following the condensation, the crude mixture of nitrofluorescein isomers is acetylated. This step is crucial for two reasons:

-

Solubility Modification : The diacetate derivatives have markedly different solubility profiles from the parent nitrofluoresceins, which is exploited for purification.

-

Facilitating Separation : The diacetylated isomers, 5-nitrofluorescein diacetate and 6-nitrofluorescein diacetate, can be efficiently separated by fractional crystallization from a carefully selected solvent system, such as an ethanol-toluene mixture.[9]

The acetylation is typically achieved by heating the nitrofluorescein mixture in acetic anhydride.[9][11] The lone pairs on the phenolic oxygens act as nucleophiles, attacking the carbonyl carbons of the acetic anhydride to form the ester linkages.

Workflow: Synthesis of 5-Nitrofluorescein Diacetate

Caption: Synthesis workflow from starting materials to purified 5-nitrofluorescein diacetate.

Physicochemical Data

The accurate characterization of 5-nitrofluorescein diacetate is essential for its use as a synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 14926-29-5 | [4][5][7] |

| Molecular Formula | C₂₄H₁₅NO₉ | [4][7] |

| Molecular Weight | 461.38 g/mol | [4][7] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 220-229°C | [4] |

| Solubility | DMSO, Dichloromethane, Chloroform, Methanol | [4] |

Synthesis of Key Derivatives

The true utility of 5-nitrofluorescein diacetate lies in its conversion to functional probes. The primary and most vital transformation is the reduction of the nitro group to an amine.

Reduction to 5-Aminofluorescein Diacetate

The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a fundamental step. This is most commonly achieved through reduction using a mild reducing agent like sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) in an aqueous solution.[9][12][13] The reaction proceeds by nucleophilic attack of the sulfide on the nitro group, followed by a series of protonation and electron transfer steps that ultimately eliminate water and sulfur to yield the primary amine.

The resulting product, 5-aminofluorescein diacetate, is a non-fluorescent, cell-permeable probe.[14] Upon intracellular cleavage by esterases, it forms the highly fluorescent 5-aminofluorescein (5-AF). This derivative is not only a marker for cell viability but also serves as a platform for further conjugation via its reactive amino group.

Further Functionalization: The Path to 5-FITC

The amino group of 5-aminofluorescein is a versatile handle for creating bioconjugates. A prominent example is its conversion to the highly reactive isothiocyanate (-N=C=S) group, forming Fluorescein-5-isothiocyanate (FITC).[8] This reaction typically employs thiophosgene. The resulting FITC is one of the most widely used reagents for covalently labeling proteins, particularly antibodies, for use in fluorescence microscopy, flow cytometry, and immunoassays.

Diagram: Derivatization Pathwaydot

Sources

- 1. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 14926-29-5,5-Nitrofluorescein diacetate | lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. mybiosource.com [mybiosource.com]

- 7. scbt.com [scbt.com]

- 8. US20120220787A1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. EP2396336B1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iscientific.org [iscientific.org]

- 13. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 14. adipogen.com [adipogen.com]

An In-depth Technical Guide to 5-Nitrofluorescein Diacetate Fluorescence

This guide provides a comprehensive technical overview of 5-Nitrofluorescein diacetate (5-NFD), a powerful fluorogenic substrate for detecting esterase activity. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, practical applications, and detailed protocols necessary for its effective use.

Introduction: The "Turn-On" Probe

5-Nitrofluorescein diacetate is a cell-permeable compound that is essentially non-fluorescent in its native state. Its utility lies in a two-stage activation process that converts it into a highly fluorescent molecule, making it an excellent tool for measuring enzymatic activity within living cells or in solution. This "turn-on" characteristic is critical for achieving a high signal-to-noise ratio in fluorescence-based assays. The probe's primary application is as an intermediate for synthesizing other fluorescent markers, such as 5-aminofluorescein and fluorescein 5-isothiocyanate (FITC), which are staples in biological research and diagnostics.

Mechanism of Action: A Tale of Two Switches

The conversion of 5-NFD from a non-fluorescent to a fluorescent molecule is governed by two distinct chemical "switches": the hydrolysis of acetate esters and the critical role of the nitro group.

First Switch: Esterase-Catalyzed Hydrolysis

Like its well-known counterpart, Fluorescein Diacetate (FDA), 5-NFD is non-polar and can readily diffuse across intact plasma membranes. Once inside a viable cell, ubiquitous intracellular esterases cleave the two acetate groups. This enzymatic action yields 5-Nitrofluorescein, a polar molecule that is less able to diffuse back out of the cell, leading to its accumulation. This is the first critical step in the fluorescence activation pathway.

Second Switch: The Quenching Effect of the Nitro Group

The defining feature of 5-NFD is the nitro group (-NO2) attached to the fluorescein core. Nitroaromatic compounds are potent fluorescence quenchers. The strongly electron-withdrawing nature of the nitro group disrupts the excited-state dynamics of the fluorophore. This occurs primarily through promoting a highly efficient pathway called intersystem crossing (ISC), where the molecule transitions from its excited singlet state (S1) to a non-radiative triplet state (T1), effectively preventing the emission of a photon (fluorescence). Therefore, even after the acetate groups are removed, the resulting 5-Nitrofluorescein molecule remains significantly quenched and exhibits only weak fluorescence.

The full fluorescent potential is typically unlocked upon the subsequent reduction of the nitro group to an amino group (-NH2), yielding the highly fluorescent 5-Aminofluorescein. This reduction can occur in specific cellular environments or through chemical means, making 5-NFD a potential indicator for redox reactions.

Key Applications & Experimental Design

The primary application of 5-NFD and its derivatives is in assessing cell viability and monitoring enzymatic activity.

Cell Viability Assays

The logic is straightforward: only cells with intact membranes and active esterases can hydrolyze 5-NFD and accumulate its product. This makes it a valuable tool for distinguishing live cells from dead cells.

Causality in Experimental Design:

-

Why use a counterstain? While 5-NFD identifies viable cells, a second, membrane-impermeant dye like Propidium Iodide (PI) is crucial for a complete picture. PI enters cells with compromised membranes and fluoresces red upon binding to nucleic acids. Using both dyes allows for the simultaneous quantification of live (green) and dead (red) cells, providing a robust, self-validating system.

-

Why control for background hydrolysis? 5-NFD can undergo slow, spontaneous hydrolysis in aqueous solutions. It is essential to run a "no-cell" control (media + probe) to measure this background fluorescence and subtract it from the experimental readings.

-

Why optimize concentration and time? Both the concentration of 5-NFD and the incubation time must be optimized for each cell type. Insufficient concentration or time leads to a weak signal, while excessive concentration can cause cytotoxicity or substrate inhibition.

Measuring Esterase Activity

5-NFD can be used to quantify esterase activity in cell lysates or purified enzyme preparations. The rate of fluorescence increase is directly proportional to the enzymatic activity under substrate-saturating conditions.

Experimental Protocol: Cell Viability Assessment

This protocol provides a general framework for a 96-well plate-based cell viability assay using 5-NFD and Propidium Iodide (PI).

Step 1: Reagent Preparation

-

5-NFD Stock Solution: Prepare a 10 mM stock solution of 5-Nitrofluorescein diacetate in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Expert Insight: The use of anhydrous DMSO is critical, as moisture will prematurely hydrolyze the diacetate esters, leading to high background signal.

-

PI Stock Solution: Prepare a 1 mg/mL stock solution of Propidium Iodide in deionized water. Store at 4°C, protected from light.

-

Working Solution: Immediately before use, prepare a 2X working solution in a suitable buffer (e.g., PBS). For example, dilute the 5-NFD stock to 20 µM and the PI stock to 10 µg/mL. The final concentration in the well will be half of this.

Step 2: Cell Plating & Treatment

-

Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.

-

Treat cells with the test compound(s) for the desired duration. Include appropriate controls (e.g., vehicle control, positive control for cell death).

Step 3: Staining and Incubation

-

Carefully remove the treatment media.

-

Add 100 µL of the 2X working solution to each well containing 100 µL of cell culture medium.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.

Step 4: Fluorescence Measurement

-

Measure the fluorescence using a microplate reader with filter sets appropriate for fluorescein (Excitation ~490 nm, Emission ~525 nm) and propidium iodide (Excitation ~535 nm, Emission ~617 nm).

Data and Comparative Analysis

The output is raw fluorescence units (RFU). After subtracting the background, the percentage of viable cells can be calculated relative to the untreated control.

Spectroscopic Properties

| Compound | Excitation (max) | Emission (max) | Quantum Yield | State |

| 5-NFD | N/A | N/A | ~0 | Non-fluorescent |

| 5-Nitrofluorescein | ~490 nm | ~525 nm | Low | Weakly Fluorescent |

| Fluorescein | ~490 nm | ~515 nm | High (>0.9) | Highly Fluorescent |

Comparison with Other Viability Probes

| Probe | Mechanism | Advantages | Disadvantages |

| 5-NFD | Esterase cleavage & redox potential | Potential for multiplexing with redox assays; low initial fluorescence. | Fluorescence is pH-sensitive; requires reduction for maximum signal. |

| FDA | Esterase cleavage | Well-established, simple mechanism. | Can leak from cells faster than other probes; fluorescence is pH-sensitive. |

| Calcein-AM | Esterase cleavage | Excellent cellular retention; fluorescence is pH-insensitive (pH 4-10). | More expensive than FDA/5-NFD. |

| Propidium Iodide | Membrane exclusion | Specific for dead cells; bright signal. | Intercalates with DNA, potentially mutagenic. |

Conclusion

5-Nitrofluorescein diacetate is a sophisticated fluorogenic probe whose utility extends beyond simple esterase detection. Its unique nitro-group-mediated fluorescence quenching provides a low-background starting point for sensitive assays. While its application requires careful consideration of cellular redox state for maximal signal, this very property opens up possibilities for more complex, multiplexed assays to probe cellular health. By understanding its dual-switch mechanism and implementing robust, well-controlled protocols, researchers can effectively leverage 5-NFD as a powerful tool in cell biology and drug discovery.

References

- Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Revisiting the non-fluorescence of nitroaromatics: presumption versus reality.RSC Publishing.

- Fluorescence quenching of anthracene by nitroaromatic compounds.

- Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite.MDPI.

- DETECTION OF NITROAROMATICS BY QUENCHING OF FLUORESCENCE FROM CHLORO- PHYLL IN DETERGENT MICELLES.Journal of the South Carolina Academy of Science.

- Fluorescein diacetate protocol for bacteria viability assay.

- Reaction scheme of fluorescein diacetate hydrolysis catalyzed by plant esterases (PE).

- Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumul

- Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter.ResearchGate. [https://vertexaisearch.cloud.google.

An In-Depth Technical Guide to 5-Nitrofluorescein Diacetate: A Key Synthetic Intermediate for Fluorescent Probes

This guide provides a comprehensive technical overview of 5-Nitrofluorescein diacetate (CAS Number: 14926-29-5), a pivotal, non-fluorescent precursor in the synthesis of widely-used amine-reactive fluorescent dyes. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to explain the causality behind its primary application, its synthetic pathways, and the scientific principles that distinguish it from direct fluorescent probes.

Introduction: The Strategic Role of a Non-Fluorescent Precursor

In the vast landscape of fluorescence-based biological research, probes like Fluorescein Isothiocyanate (FITC) are indispensable for labeling proteins, antibodies, and other biomolecules. The journey to these vital reagents often begins with less glamorous, yet strategically crucial, starting materials. 5-Nitrofluorescein diacetate is a prime example of such a molecule.

While its name contains "fluorescein," it is not used as a direct fluorescent stain. Instead, its chemical architecture is expertly designed for a multi-step synthetic pathway. The diacetate groups protect the hydroxyl moieties of the fluorescein core, and the nitro group serves as a masked amine—a functional group that, once revealed, is key to creating reactive dyes. This guide will elucidate the properties and synthetic transformations that make 5-Nitrofluorescein diacetate a cornerstone intermediate for chemical biologists and dye chemists.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and for ensuring laboratory safety.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 14926-29-5 | [1] |

| Molecular Formula | C₂₄H₁₅NO₉ | [2] |

| Molecular Weight | 461.38 g/mol | [2] |

| Appearance | Pale yellow solid/powder | [1] |

| Melting Point | 220-229 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [1] |

| Storage | Store at -20°C in an amber vial, protected from light | [1][3] |

Handling and Safety

While specific hazard codes are not universally assigned, standard laboratory precautions for handling fine chemical powders should be observed.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from light and moisture to prevent degradation.[3] The recommended long-term storage temperature is -20°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to reach the sewage system.[7]

Core Application: A Gateway to Amine-Reactive Dyes

The principal utility of 5-Nitrofluorescein diacetate is its role as a stable, storable precursor for the synthesis of 5-Aminofluorescein, which is then typically converted into Fluorescein 5-Isothiocyanate (FITC). The entire process is a logical sequence of deprotection and functional group transformation.

Workflow: From 5-Nitrofluorescein Diacetate to 5-Aminofluorescein

Caption: Synthetic pathway from 5-Nitrofluorescein diacetate to 5-Aminofluorescein.

Step 1: Hydrolysis (Deacetylation) to 5-Nitrofluorescein

The first transformation is the removal of the two acetate (acetyl) protecting groups. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.

-

Causality: The acetate groups render the molecule more soluble in organic solvents and protect the hydroxyl groups. Their removal is necessary to yield the core 5-nitrofluorescein structure. This hydrolysis can be accomplished by boiling in an aqueous solution of a base like sodium hydroxide or, conveniently, can occur in the same pot as the subsequent reduction step when using aqueous sodium sulfide.[8][9]

Step 2: Reduction of the Nitro Group to Yield 5-Aminofluorescein

This is the most critical step, as it unmasks the primary amine, which is the key to creating amine-reactive dyes.

-

Causality: The aromatic nitro group is an excellent precursor to an amine group. A common and effective method for this reduction is the use of an aqueous solution of sodium sulfide (Na₂S) and sodium hydrosulfide (NaHS).[9][10] This mixture serves a dual purpose: it acts as the reducing agent for the nitro group and its basicity simultaneously hydrolyzes the acetate esters.[8]

Experimental Protocol: Synthesis of 5-Aminofluorescein

The following protocol is synthesized from established chemical literature and provides a robust method for the conversion.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Nitrofluorescein diacetate in distilled water.

-

Reagent Addition: Add sodium sulfide (Na₂S) to the suspension. A typical molar ratio is approximately 3.3 moles of sodium sulfide for every 1 mole of 5-Nitrofluorescein diacetate.[8]

-

Hydrolysis and Reduction: Heat the mixture to boiling. The suspension should dissolve, and the solution color will change to a dark red. Maintain the boil for approximately 2 hours.[8] During this time, the acetate groups are hydrolyzed, and the nitro group is reduced to an amine.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any elemental sulfur that may have precipitated.

-

Acidify the filtrate with a weak acid, such as acetic acid. This will protonate the phenoxide groups and precipitate the 5-Aminofluorescein product.[8]

-

A fine red or brick-red precipitate will form.

-

-

Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it in a vacuum oven to a constant weight.[8] The resulting 5-Aminofluorescein can be further purified by crystallization if necessary.

The Scientific Rationale: Why Not Use It as a Direct Probe?

A common question is why 5-Nitrofluorescein diacetate is not used directly as a viability stain, similar to its close relative, Fluorescein Diacetate (FDA). The answer lies in the powerful electronic effects of the nitro (-NO₂) group.

-

Fluorescence Quenching: Aromatic nitro groups are potent fluorescence quenchers.[11][12][13] Upon hydrolysis by intracellular esterases, 5-Nitrofluorescein diacetate would yield 5-nitrofluorescein. The strongly electron-withdrawing nitro group creates non-radiative decay pathways for the excited state of the fluorophore, primarily through efficient intersystem crossing to the triplet state.[14] This process dissipates the energy as heat rather than light, effectively "turning off" the fluorescence.

This is in stark contrast to Fluorescein Diacetate (FDA), which lacks the nitro group.

Comparative Mechanism: 5-Nitrofluorescein Diacetate vs. Fluorescein Diacetate

Sources

- 1. Cas 14926-29-5,5-Nitrofluorescein diacetate | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. mybiosource.com [mybiosource.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cpachem.com [cpachem.com]

- 8. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. iscientific.org [iscientific.org]

- 11. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [ccspublishing.org.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

A Senior Application Scientist's Guide to 5-Nitrofluorescein Diacetate for High-Fidelity Enzyme Activity Detection

This guide provides an in-depth technical overview of 5-Nitrofluorescein diacetate (5-NFDA), a fluorogenic substrate for the sensitive detection of esterase activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles, enabling robust assay design, optimization, and data interpretation.

Introduction: The Need for Sensitive Enzymatic Probes

The study of enzymes, particularly hydrolases like esterases, is fundamental across various biological disciplines, from understanding cellular metabolism to developing novel therapeutics[1]. Esterases are involved in a myriad of physiological processes, including signal transduction and detoxification. Consequently, their activity is a critical indicator of cell health, viability, and response to pharmacological agents[2][3][4]. Fluorogenic substrates provide a powerful tool for quantifying this activity with high sensitivity and real-time detection capabilities[1].

5-Nitrofluorescein diacetate (5-NFDA) stands out as a pro-fluorophore specifically designed for this purpose. Unlike its parent compound, fluorescein diacetate (FDA), the nitro group (–NO₂) in 5-NFDA alters the spectral properties of the resulting fluorophore, offering distinct advantages in specific experimental contexts. This guide will detail the mechanism, application, and optimization of 5-NFDA for reliable and reproducible enzymatic activity detection.

Section 1: The Principle of Detection: From Pro-fluorophore to Signal

The core of the 5-NFDA assay lies in a straightforward enzymatic conversion. 5-NFDA is a cell-permeant, non-fluorescent molecule. Its two acetate groups effectively "quench" the inherent fluorescence of the fluorescein backbone. Once inside a cell or in the presence of purified esterases, these enzymes recognize and cleave the ester bonds, removing the acetate groups.

This two-step hydrolysis releases the polar, fluorescent molecule 5-Nitrofluorescein. This product is not only highly fluorescent but, due to its acquired charge, is also better retained within cells that have intact membranes, providing a dual indicator of both enzymatic activity and membrane integrity[5][6][7].

The nitro-substitution on the fluorescein core is a critical modification. Nitro groups are electron-withdrawing and can quench fluorescence[8]. This property can be leveraged to design "on/off" probes where the fluorescence is only restored upon a specific reaction, such as enzymatic cleavage[8][9].

Caption: Enzymatic conversion of 5-NFDA by esterases.

Section 2: Physicochemical & Spectral Properties

A thorough understanding of the reagent's properties is crucial for proper handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₅NO₉ | [10][11] |

| Molecular Weight | 461.38 g/mol | [10] |

| Appearance | Pale yellow solid | [12] |

| Storage Temperature | -20°C, protected from light | [12][13] |

| Solubility | DMSO, Dichloromethane, Chloroform, Methanol | [12][13] |

| Excitation (max) | ~490 nm (for the hydrolyzed product) | [6] |

| Emission (max) | ~515-525 nm (for the hydrolyzed product) | [14] |

Scientist's Note: The solubility in organic solvents like DMSO is key. Stock solutions should be prepared in anhydrous DMSO at a high concentration (e.g., 1-10 mM) and stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles and moisture exposure. The final working concentration in aqueous assay buffers should have a minimal percentage of DMSO (typically <0.5%) to avoid solvent-induced artifacts.

Section 3: Core Experimental Protocol: In Vitro Esterase Activity Assay

This protocol provides a framework for measuring the activity of a purified enzyme or an enzyme present in a complex mixture like a cell lysate.

Caption: A generalized workflow for in vitro enzymatic assays.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer. A common choice is a phosphate buffer (e.g., 50-100 mM sodium phosphate) at a pH of 7.4-8.0, as many esterases are active in this range[15].

-

Scientist's Note: The optimal pH can be enzyme-specific. It is highly recommended to perform a pH optimization experiment (e.g., pH 6.0 to 8.5) during assay development.

-

-

Enzyme Solution: Dilute the purified enzyme or cell lysate to the desired concentration in cold assay buffer immediately before use. Keep on ice.

-

5-NFDA Working Solution: Dilute the DMSO stock solution of 5-NFDA into the assay buffer to a 2X final concentration. For example, to achieve a final assay concentration of 10 µM, prepare a 20 µM working solution.

-

-

Assay Setup (96-well black plate):

-

Test Wells: Add 50 µL of the enzyme solution to each well.

-

Negative Control (No Enzyme): Add 50 µL of assay buffer to several wells. This is critical for determining background fluorescence and non-enzymatic substrate hydrolysis.

-

Positive Control (Optional): If available, use a known esterase with a defined activity to validate the assay setup.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 50 µL of the 2X 5-NFDA working solution to all wells, bringing the total volume to 100 µL. Mix gently by pipetting or using a plate shaker.

-

Immediately place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).

-

-

Data Acquisition:

-

Kinetic Measurement (Recommended): Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-